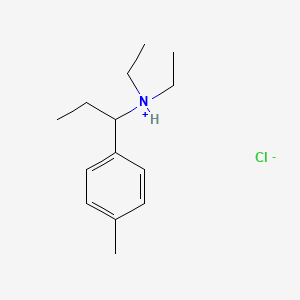
Calcium oleyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium oleyl sulfate is a surfactant compound derived from oleyl alcohol and sulfuric acid, with calcium as the counterion. It is commonly used in various industrial and commercial applications due to its surfactant properties, which allow it to reduce surface tension and act as a detergent, emulsifier, and wetting agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium oleyl sulfate is typically synthesized through the sulfation of oleyl alcohol. The process involves reacting oleyl alcohol with sulfur trioxide or chlorosulfonic acid to form oleyl sulfate, which is then neutralized with calcium hydroxide to produce this compound. The reaction conditions usually involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous reactors where oleyl alcohol and sulfur trioxide are mixed under controlled conditions. The resulting oleyl sulfate is then neutralized with calcium hydroxide in large mixing tanks. The final product is purified and dried before being packaged for distribution.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium oleyl sulfate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form oleyl alcohol and sulfuric acid.
Oxidation: It can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water, often under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles can be used to substitute the sulfate group.
Major Products
Hydrolysis: Oleyl alcohol and sulfuric acid.
Oxidation: Various oxidation products, including aldehydes, ketones, and carboxylic acids.
Substitution: Products depend on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
Calcium oleyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and dispersion.
Biology: Employed in cell lysis and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly in formulations requiring emulsification.
Industry: Widely used in the production of detergents, personal care products, and industrial cleaners.
Wirkmechanismus
Calcium oleyl sulfate exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing it to emulsify oils and disperse particles. The sulfate group interacts with water molecules, while the oleyl chain interacts with hydrophobic substances, facilitating the formation of micelles and emulsions. This dual interaction is crucial for its effectiveness in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium oleyl sulfate
- Potassium oleyl sulfate
- Ammonium oleyl sulfate
Comparison
Calcium oleyl sulfate is unique due to the presence of calcium as the counterion, which can impart different solubility and stability properties compared to its sodium, potassium, and ammonium counterparts. The choice of counterion can affect the compound’s performance in specific applications, such as its ability to form stable emulsions or its compatibility with other ingredients in formulations.
Eigenschaften
CAS-Nummer |
72018-26-9 |
|---|---|
Molekularformel |
C36H70CaO8S2 |
Molekulargewicht |
735.1 g/mol |
IUPAC-Name |
calcium;[(Z)-octadec-9-enyl] sulfate |
InChI |
InChI=1S/2C18H36O4S.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;/h2*9-10H,2-8,11-18H2,1H3,(H,19,20,21);/q;;+2/p-2/b2*10-9-; |
InChI-Schlüssel |
VNOZDWNXEDODNQ-CVBJKYQLSA-L |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCOS(=O)(=O)[O-].CCCCCCCC/C=C\CCCCCCCCOS(=O)(=O)[O-].[Ca+2] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCC=CCCCCCCCCOS(=O)(=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


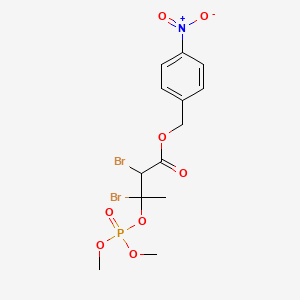
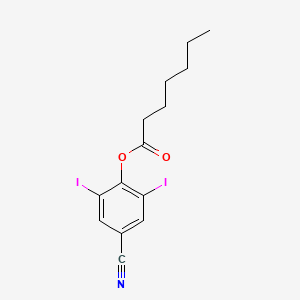
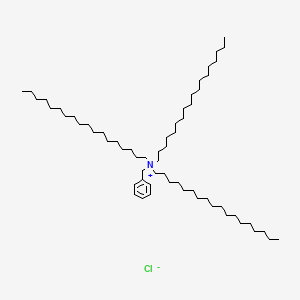
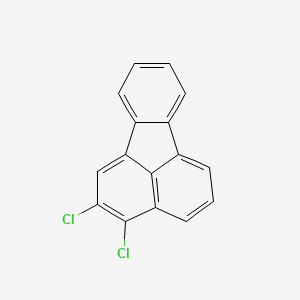
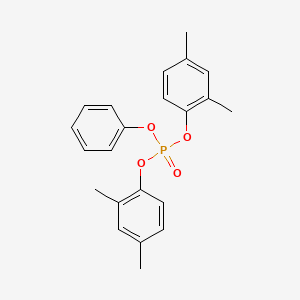
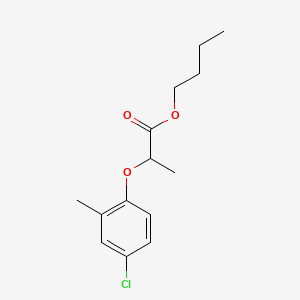
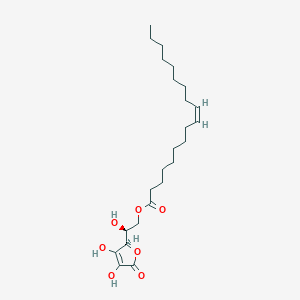
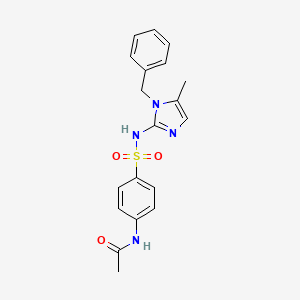

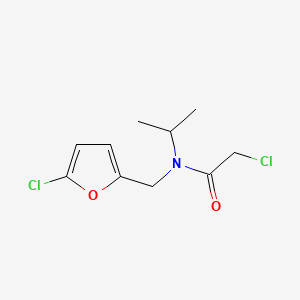

![Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]-](/img/structure/B13774652.png)
